Val9-Oxytocin
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Overview
Description
Val9-Oxytocin is an analog of oxytocin, a peptide hormone known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth. In this compound, the glycine at position 9 is substituted with valine, making it a complete antagonist of the vasopressin (V1a) receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Val9-Oxytocin is synthesized by substituting glycine with valine at the ninth position of the oxytocin peptide chain. The synthesis involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Cleavage of the peptide from the resin.
Purification: Purification of the peptide using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems.
Chemical Reactions Analysis
Types of Reactions
Val9-Oxytocin undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges.
Substitution: Replacement of specific amino acids in the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
The major products formed from these reactions include various analogs of oxytocin with different amino acid substitutions, each with unique biological activities.
Scientific Research Applications
Val9-Oxytocin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in social behavior and bonding.
Medicine: Explored for potential therapeutic applications in conditions related to social deficits, such as autism spectrum disorders.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
Val9-Oxytocin exerts its effects by binding to the vasopressin (V1a) receptor, acting as a complete antagonist. This interaction inhibits the receptor’s activity, affecting various physiological processes. The molecular targets include G-protein-coupled receptors that trigger intracellular signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Oxytocin: The parent compound with glycine at position 9.
Desmopressin: A synthetic analog of vasopressin with antidiuretic properties.
Felypressin: An agonist of vasopressin receptors used in dental procedures.
Uniqueness
Val9-Oxytocin’s uniqueness lies in its specific substitution of glycine with valine, which confers distinct antagonistic properties towards the vasopressin (V1a) receptor. This makes it a valuable tool for studying receptor interactions and developing targeted therapies .
Properties
Molecular Formula |
C46H72N12O12S2 |
---|---|
Molecular Weight |
1049.3 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H72N12O12S2/c1-7-24(6)37-45(69)51-28(14-15-34(48)60)40(64)53-31(19-35(49)61)41(65)55-32(21-72-71-20-27(47)39(63)52-30(43(67)57-37)18-25-10-12-26(59)13-11-25)46(70)58-16-8-9-33(58)44(68)54-29(17-22(2)3)42(66)56-36(23(4)5)38(50)62/h10-13,22-24,27-33,36-37,59H,7-9,14-21,47H2,1-6H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,69)(H,52,63)(H,53,64)(H,54,68)(H,55,65)(H,56,66)(H,57,67)/t24-,27-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI Key |
XETRBAIGRMLSHV-SSOJLPHTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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